Positional Isomer Differentiation: tert-Butyl 3-aminobenzoate vs. tert-Butyl 4-aminobenzoate on Melting Point
A direct comparison of the melting points of tert-Butyl 3-aminobenzoate and its 4-substituted positional isomer, tert-Butyl 4-aminobenzoate (CAS 18144-47-3), reveals a significant difference of over 30 °C. This property is a critical quality control and identity verification metric . The lower melting point of the 3-isomer can also indicate a weaker crystal lattice energy, which may influence its solubility and handling characteristics during synthesis .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 76-78 °C |
| Comparator Or Baseline | tert-Butyl 4-aminobenzoate: 108-110 °C |
| Quantified Difference | ΔT = 30-34 °C lower for the 3-isomer |
| Conditions | Reported standard melting point determination for both compounds. |
Why This Matters
This quantifiable difference in a fundamental physical property allows for unambiguous identification of the correct isomer, which is essential for procurement and prevents the use of a functionally distinct analog in sensitive synthetic or biological applications.
